Cas no 123676-76-6 (Ciguatoxin,1,2-didehydro-1,2,54-trideoxy-)

Ciguatoxin,1,2-didehydro-1,2,54-trideoxy- structure
123676-76-6 structure
Product Name:Ciguatoxin,1,2-didehydro-1,2,54-trideoxy-
CAS No:123676-76-6
MF:C60H84O16
MW:1061.29938030243
CID:149855
PubChem ID:6450530
Update Time:2025-04-19

Ciguatoxin,1,2-didehydro-1,2,54-trideoxy- Chemical and Physical Properties

Names and Identifiers

    • Ciguatoxin,1,2-didehydro-1,2,54-trideoxy-
    • LogP
    • Ciguatoxin, 1,2-didehydro-1,2,54-trideoxy-
    • Gambiertoxin 4b
    • Ciguatoxin 4B
    • CTX 4B
    • 123676-76-6
    • 52-epi-CTX 4A
    • GTX 4b
    • DTXSID00880107
    • 52-epi-Ciguatoxin 4A
    • NS00075588
    • gambiertoxin-4b
    • Q27136774
    • ciguatoxin CTX4B
    • CHEBI:68281
    • CTX-4B
    • Inchi: 1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34?,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1
    • InChI Key: QFYRPKKCVYDHFZ-AEAYZDHWSA-N
    • SMILES: O1[C@H]2C[C@@H]3[C@H](C[C@@H](C)C[C@@H]4[C@H](C[C@@H]5[C@](C)([C@@H](C[C@@H]6[C@H](CC=CC[C@@H]7[C@H](C=C[C@@H]8[C@H](C=C[C@@H]9[C@H](C[C@@H]%10[C@H]([C@@H]([C@@H]%11[C@H](CC=CC(/C=C/C=C)O%11)O%10)O)O9)O8)O7)O6)O5)O)O4)O3)O[C@@H]2[C@@H](C)[C@@H]([C@H]2[C@H]1[C@@H](C)[C@H](C)[C@@]1(CCCO1)O2)O |c:20|

Computed Properties

  • Exact Mass: 1060.576
  • Monoisotopic Mass: 1060.576
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 76
  • Rotatable Bond Count: 2
  • Complexity: 2240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 31
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 181A^2
  • XLogP3: 5.7

Experimental Properties

  • Density: 1.32
  • Refractive Index: 1.611
Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk